2-Amino-3,5-dibromobenzaldehyde 2-Amino-3,5-dibromobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 50910-55-9
VCID: VC0195418
InChI: InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2
SMILES: C1=C(C=C(C(=C1C=O)N)Br)Br
Molecular Formula: C7H5Br2NO
Molecular Weight: 278.93 g/mol

2-Amino-3,5-dibromobenzaldehyde

CAS No.: 50910-55-9

VCID: VC0195418

Molecular Formula: C7H5Br2NO

Molecular Weight: 278.93 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Amino-3,5-dibromobenzaldehyde - 50910-55-9

Description

2-Amino-3,5-dibromobenzaldehyde (ADBA) is a chemical compound in the benzaldehyde family, with the molecular formula C7H5Br2NO . It consists of a benzene ring with two bromine atoms, an amino group, and an aldehyde group . ADBA appears as a white to off-white crystalline solid with a distinctive odor . It is sparingly soluble in water but readily dissolves in many organic solvents . ADBA can be used as a biological material or organic compound for life science related research .

ADBA is commonly used in organic synthesis and medicinal chemistry as a building block for preparing various pharmaceuticals and other organic compounds . It exhibits a range of chemical reactivity due to the presence of bromine, amino, and aldehyde groups, and can undergo reactions such as condensations, nucleophilic substitutions, and oxidations . Caution should be exercised when handling ADBA due to its chemical properties . In the synthesis of expelling phlegm drugs like Ambroxol HCl, ADBA serves as a crucial intermediate .

Other compounds in the benzaldehyde family include o-Aminobenzaldehyde, which can be used to obtain ADBA through bromination . ADBA has a molecular weight of 278.93 . It has a melting point of 136-139 °C and a boiling point of 319.9±42.0 °C at 760 mmHg . It should be stored in a -20°C freezer .

CAS No. 50910-55-9
Product Name 2-Amino-3,5-dibromobenzaldehyde
Molecular Formula C7H5Br2NO
Molecular Weight 278.93 g/mol
IUPAC Name 2-amino-3,5-dibromobenzaldehyde
Standard InChI InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2
Standard InChIKey RCPAZWISSAVDEA-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C=O)N)Br)Br
Canonical SMILES C1=C(C=C(C(=C1C=O)N)Br)Br
Appearance Solid powder
Purity > 95%
Synonyms 3,5-Dibromoanthranilaldehyde
PubChem Compound 688305
Last Modified Aug 15 2023

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